molecular formula C16H19N3O2S B15116947 2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide

2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide

Cat. No.: B15116947
M. Wt: 317.4 g/mol
InChI Key: UGNHIGTVGRHCIV-UHFFFAOYSA-N
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Description

2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

2-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)ethanesulfonamide

InChI

InChI=1S/C16H19N3O2S/c20-22(21,11-9-14-6-2-1-3-7-14)18-15-12-19(13-15)16-8-4-5-10-17-16/h1-8,10,15,18H,9,11-13H2

InChI Key

UGNHIGTVGRHCIV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NS(=O)(=O)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides. This reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents under mild and metal-free conditions . The resulting intermediate can then be further functionalized to introduce the azetidine and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile and valuable compound in scientific research.

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